Cynapanoside B
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Overview
Description
Cynapanoside B is a natural product found in Vincetoxicum pycnostelma and Vincetoxicum paniculatum with data available.
Scientific Research Applications
Glycoside Research
- Cynapanoside B in Glycoside Studies : this compound was identified as a new glycoside in studies on Asclepiadaceae plants, specifically from Cynanchum paniculatum. Its structure was elucidated using spectroscopic and chemical methods, contributing to our understanding of glycosides in plant chemistry (Sugama, Hayashi, Mitsuhashi, & Kaneko, 1986).
Medicinal and Biological Properties
- Anti-inflammatory and Anti-allergic Activities : this compound, as a derivative of luteolin, has been studied for its potential anti-inflammatory and anti-allergic activities. Research using hydrogel formulations of this compound has shown promising results in reducing inflammation and allergic reactions in mouse models (Szekalska et al., 2020).
- Cytotoxic Activities : A study on Cynanchum paniculatum roots revealed that this compound and related compounds demonstrated moderate cytotoxicity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Yu et al., 2016).
properties
CAS RN |
109985-24-2 |
---|---|
Molecular Formula |
C41H60O16 |
Molecular Weight |
808.915 |
IUPAC Name |
(5R,8S,12S,16S,19S,22R)-12-hydroxy-8-[(2R,4R,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-diene-14,17-dione |
InChI |
InChI=1S/C41H60O16/c1-18-34(44)27(47-6)15-31(50-18)54-35-19(2)51-29(14-26(35)43)55-36-20(3)52-30(16-28(36)48-7)53-23-10-11-40(4)22(12-23)13-25(42)32-24(40)9-8-21-17-49-41(5)33(21)37(39(46)57-41)56-38(32)45/h13,17-20,23-37,42-44H,8-12,14-16H2,1-7H3/t18-,19-,20-,23+,24?,25+,26+,27-,28-,29+,30+,31-,32?,33-,34-,35-,36-,37+,40+,41+/m1/s1 |
InChI Key |
YJPCNVBYONYHPR-BXJACIRRSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CCC5(C6CCC7=COC8(C7C(C(=O)O8)OC(=O)C6C(C=C5C4)O)C)C)C)C)OC)O |
synonyms |
cynapanoside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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